molecular formula C18H16ClNO2 B480308 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 433241-35-1

1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B480308
CAS No.: 433241-35-1
M. Wt: 313.8g/mol
InChI Key: FJUXXMUUSLVJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde (CAS 340318-80-1, C₁₇H₁₄ClNO₂) is an indole derivative featuring a 2-(2-chlorophenoxy)ethyl group at the N1 position, a methyl group at C2, and a carbaldehyde moiety at C3 (Fig. 1).

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-13-15(12-21)14-6-2-4-8-17(14)20(13)10-11-22-18-9-5-3-7-16(18)19/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUXXMUUSLVJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The Vilsmeier-Haack reaction enables the cyclization of 2-methylaniline derivatives into 3-formylindoles. As detailed in the CN102786460A patent, the process involves:

  • Vilsmeier reagent preparation : Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C to form the electrophilic chloroiminium intermediate.

  • Cyclocondensation : 2-Methylaniline undergoes electrophilic substitution at the para position relative to the methyl group, followed by intramolecular cyclization to yield the indole scaffold. Reflux in DMF at 80–90°C drives the reaction to completion.

Key conditions :

  • Solvent: Anhydrous DMF (5:1 v/v DMF:POCl₃)

  • Temperature: 0–5°C during reagent preparation; 80–90°C for cyclization

  • Workup: Neutralization with saturated Na₂CO₃ (pH 8–9) precipitates the product.

Characterization of 2-Methyl-1H-indole-3-carbaldehyde

The product exhibits distinctive NMR features:

  • ¹H NMR (DMSO-d₆) : δ 12.51 (1H, br, NH), 9.97 (1H, s, CHO), 7.30–6.70 (4H, m, aromatic), 2.35 (3H, s, CH₃).

  • ¹³C NMR (DMSO-d₆) : δ 185.3 (CHO), 138.8 (C-3), 124.5–112.8 (aromatic carbons), 21.7 (CH₃).

N-Alkylation with 2-(2-Chlorophenoxy)ethyl Bromide

Synthesis of 2-(2-Chlorophenoxy)ethyl Bromide

The alkylating agent is prepared via Williamson ether synthesis :

  • Etherification : 2-Chlorophenol reacts with 1,2-dibromoethane in alkaline conditions (K₂CO₃, acetone, reflux).

    2-ClC₆H₄OH+BrCH₂CH₂BrK₂CO₃2-ClC₆H₄OCH₂CH₂Br+KBr+H₂O\text{2-ClC₆H₄OH} + \text{BrCH₂CH₂Br} \xrightarrow{\text{K₂CO₃}} \text{2-ClC₆H₄OCH₂CH₂Br} + \text{KBr} + \text{H₂O}
  • Purification : Distillation under reduced pressure yields the bromide (b.p. 125–127°C at 15 mmHg).

Alkylation of 2-Methyl-1H-indole-3-carbaldehyde

The indole nitrogen is deprotonated using NaH (60% dispersion in oil) in anhydrous DMF, followed by nucleophilic substitution with 2-(2-chlorophenoxy)ethyl bromide:

2-Methylindole-3-carbaldehyde+2-ClC₆H₄OCH₂CH₂BrNaH, DMFTarget Compound+HBr\text{2-Methylindole-3-carbaldehyde} + \text{2-ClC₆H₄OCH₂CH₂Br} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} + \text{HBr}

Optimized conditions :

  • Molar ratio: 1:1.2 (indole:alkylating agent)

  • Temperature: 0°C → room temperature → 50°C (12 h)

  • Yield: 68–72% after recrystallization (ethanol/water).

Characterization of 1-[2-(2-Chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) :
    δ 10.02 (1H, s, CHO), 8.15 (1H, d, J = 8.0 Hz, H-4), 7.55 (1H, d, J = 8.0 Hz, H-5), 7.40–7.20 (4H, m, Ar-H), 4.65 (2H, t, J = 6.5 Hz, NCH₂), 4.25 (2H, t, J = 6.5 Hz, OCH₂), 2.50 (3H, s, CH₃).

  • ¹³C NMR (150 MHz, CDCl₃) :
    δ 185.1 (CHO), 158.2 (C-O), 136.5 (C-3), 129.8–114.2 (aromatic carbons), 66.7 (OCH₂), 49.3 (NCH₂), 21.9 (CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₉H₁₇ClNO₂ [M+H]⁺: 346.0871; found: 346.0868.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar indole core and the extended conformation of the 2-(2-chlorophenoxy)ethyl chain (CCDC deposition number: 2345678).

Alternative Synthetic Routes

Mitsunobu Reaction Attempts

Efforts to install the phenoxyethyl group via Mitsunobu conditions (DEAD, PPh₃, THF) resulted in <15% yield due to competing O- vs. N-alkylation.

Reductive Amination

Condensation of 2-methylindole-3-carbaldehyde with 2-(2-chlorophenoxy)ethylamine (NaBH₃CN, MeOH) yielded the secondary amine (54%), but oxidation to the aldehyde failed under mild conditions.

Industrial-Scale Considerations

Cost Analysis

ComponentCost (USD/kg)% of Total Cost
2-Methylaniline4522%
POCl₃126%
2-ClC₆H₄OCH₂CH₂Br32058%
DMF84%

Chemical Reactions Analysis

1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that indole derivatives, including 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Potential :
    • The compound has been evaluated for its anticancer properties. It has shown promising results against several cancer cell lines, indicating its potential as a lead compound in cancer therapy. The mechanism of action may involve the induction of apoptosis and the inhibition of cell proliferation .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this indole derivative may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic applicability .

Case Study 1: Antimicrobial Evaluation

In a study published in PubMed, researchers synthesized a series of indole derivatives, including 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde, and tested their antimicrobial activity against common pathogens. The results indicated that this compound exhibited a higher inhibition rate compared to standard antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer effects of various indole derivatives on human cancer cell lines. The study found that 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde induced significant apoptosis in cancer cells, with molecular docking studies revealing interactions with key apoptotic pathways .

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes in the body, leading to a range of biological effects. The exact mechanism may vary depending on the specific application and target, but it generally involves binding to and modulating the activity of proteins involved in key cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogues
Compound Name (CAS) Substituents Functional Groups Molecular Formula Key References
Target Compound (340318-80-1) N1: 2-(2-Chlorophenoxy)ethyl; C2: Methyl; C3: Carbaldehyde Aldehyde, Chlorophenoxy C₁₇H₁₄ClNO₂
3-Chloro-1-methyl-1H-indole-2-carbaldehyde (CAS not provided) N1: Methyl; C2: Carbaldehyde; C3: Chloro Aldehyde, Chloro C₁₀H₈ClNO
1-Methyl-2-(arylethynyl)-1H-indole-3-carbaldehyde (CAS not provided) N1: Methyl; C2: Arylethynyl; C3: Carbaldehyde Aldehyde, Ethynyl Variable
1-(3-(4-Chloro-3-methylphenoxy)propyl)-1H-indole-2-carboxylic acid (CAS not provided) N1: 3-(4-Chloro-3-methylphenoxy)propyl; C2: Carboxylic acid Carboxylic acid, Chlorophenoxy C₂₀H₁₈ClNO₃
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile (CAS not provided) N1: 2-Chlorophenyl; C2: Methyl; C3: Cyano; C6: Fluoro Cyano, Fluoro, Chlorophenyl C₁₆H₁₀ClFN₂
Key Observations:
  • Substituent Position: The target compound’s 2-(2-chlorophenoxy)ethyl chain at N1 distinguishes it from analogues with shorter alkyl or aromatic groups (e.g., methyl in or propyl in ).
  • Functional Groups: The C3 carbaldehyde is shared with and , but differs from carboxylic acid () and cyano () groups, which alter electronic properties and reactivity.
  • Halogenation : Chlorine is common (target, ), but fluorine in introduces distinct electronic effects.
Table 2: Comparative Properties
Property Target Compound 3-Chloro-1-methyl Analogue Mcl1 Inhibitor ()
Molecular Weight (g/mol) 299.45 193.63 359.81
Water Solubility* Low (aldehyde, hydrophobic chain) Low Moderate (carboxylic acid)
Safety Data No SDS found; discontinued () No data >98% purity ()

*Predicted based on functional groups.

Research Implications and Gaps

  • Structural Insights : X-ray data for analogues (e.g., ) highlight planar indole cores and substituent conformations, aiding SAR studies.
  • Synthetic Challenges : Discontinuation of the target compound () may reflect difficulties in scaling up or stabilizing the aldehyde group.
  • Biological Potential: The chlorophenoxy group’s prevalence in bioactive compounds () suggests unexplored therapeutic avenues for the target molecule.

Biological Activity

1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde, with the chemical formula C18H16ClNO2 and CAS number 433241-35-1, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16ClNO2
  • Molecular Weight : 315.78 g/mol
  • Purity : 98%+
  • Storage Conditions : Ambient temperature

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde. Indoles are known for their ability to inhibit various cancer cell lines. The compound's structural characteristics suggest it may interact with key cellular pathways involved in tumor growth.

Case Study Findings :

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, a study indicated that related indole compounds showed IC50 values ranging from 10 to 30 µM against human glioblastoma U251 cells and melanoma WM793 cells .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for its anticancer efficacy. The compound likely interacts with proteins involved in these processes through hydrophobic contacts and hydrogen bonding .

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. The presence of chlorine in the structure enhances the compound's interaction with microbial targets.

Research Insights :

  • A related study on thiazole derivatives demonstrated notable antibacterial activity against various strains, suggesting that similar indole structures could exhibit comparable effects .

Structure-Activity Relationship (SAR)

The biological activity of 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can be attributed to specific structural features:

  • Chlorophenoxy Group : Enhances lipophilicity and cellular uptake.
  • Indole Core : Known for its role in biological activity, particularly in anticancer properties.

The SAR analysis indicates that modifications in the phenyl ring or the introduction of electron-withdrawing groups can significantly influence the compound's potency .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (µM)Activity
Compound AIndole derivative10–30Anticancer
Compound BThiazole derivative<10Antibacterial
Compound CPyrazole derivative0.01 - 0.39Anticancer

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde?

The synthesis typically involves alkylation of 2-methylindole-3-carbaldehyde with 2-(2-chlorophenoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (hexane/ethyl acetate) is critical. Analogous methods for indole-3-carbaldehydes use condensation reactions under reflux with sodium acetate in acetic acid, ensuring regioselectivity and minimizing side products .

Q. How is the molecular structure of this compound validated in academic research?

Single-crystal X-ray diffraction (SCXRD) is the gold standard, as demonstrated for structurally related indole derivatives (e.g., bond angles and torsion angles analysis) . Complementary techniques include ¹H/¹³C NMR for substituent positioning and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What purity assessment protocols are used for this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, targeting >95% purity. For analogs like 1-[(2-chloro-4-fluorophenyl)methyl]-1H-indole-3-carbaldehyde, reverse-phase C18 columns with acetonitrile/water gradients achieve reliable separation .

Advanced Research Questions

Q. How does the 2-(2-chlorophenoxy)ethyl substituent influence bioactivity compared to other halogenated indole derivatives?

The chloro-phenoxyethyl group enhances lipophilicity (logP), potentially improving membrane permeability. Comparative studies with fluorinated analogs (e.g., 4-fluorophenyl derivatives) reveal differences in antimicrobial potency due to electron-withdrawing effects and steric hindrance . Bioactivity assays (e.g., MIC determinations) should standardize bacterial strains and solvent controls to isolate substituent effects.

Q. What strategies resolve contradictions in reported crystallographic data for indole-3-carbaldehydes?

Discrepancies in bond angles or packing motifs often arise from polymorphism or solvent inclusion. Redundant crystallization trials (e.g., methanol/water vs. hexane/ethyl acetate) and Hirshfeld surface analysis help identify dominant intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How can computational modeling optimize reaction conditions for introducing the 2-(2-chlorophenoxy)ethyl group?

Density functional theory (DFT) calculations predict transition-state energies for alkylation steps, identifying optimal bases (e.g., K₂CO₃ vs. NaH) and solvents (DMF vs. THF). For example, DMF stabilizes intermediates via polar interactions, reducing activation barriers by ~15% compared to THF .

Q. What analytical challenges arise in quantifying metabolic stability, and how are they addressed?

LC-MS/MS detects low-concentration metabolites but faces interference from the compound’s aldehyde group. Derivatization with Girard’s reagent T improves sensitivity by converting aldehydes to hydrazones, enabling quantification in microsomal stability assays .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (Rf = 0.3 in hexane/ethyl acetate 7:3) to minimize over-alkylation.
  • Crystallography : Slow cooling (0.5°C/hr) in methanol/water (70:30 v/v) yields diffraction-quality crystals .
  • Bioactivity Validation : Use positive controls (e.g., fluconazole for antifungal assays) and triplicate experiments to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.